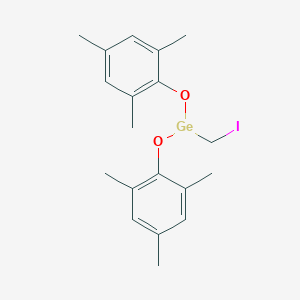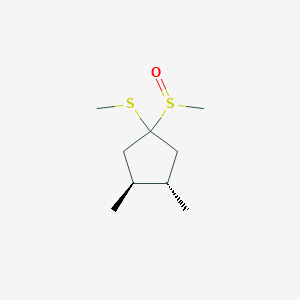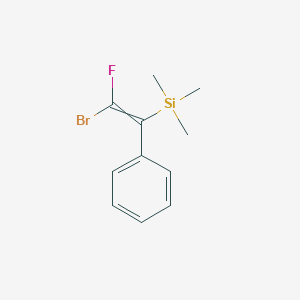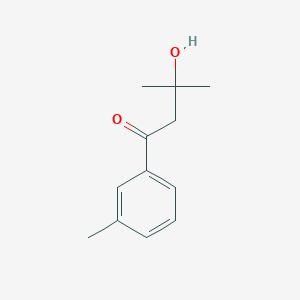
3-Hydroxy-3-methyl-1-(3-methylphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-methyl-1-(3-methylphenyl)butan-1-one is an organic compound with a complex structure that includes a hydroxyl group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methyl-1-(3-methylphenyl)butan-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of 3-methylbenzaldehyde with acetone, followed by a reduction step to introduce the hydroxyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques are often employed to ensure the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-methyl-1-(3-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens or nitrating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 3-methyl-1-(3-methylphenyl)butan-1-one or 3-methyl-1-(3-methylphenyl)butanoic acid.
Reduction: Formation of 3-hydroxy-3-methyl-1-(3-methylphenyl)butanol.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
3-Hydroxy-3-methyl-1-(3-methylphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-methyl-1-(3-methylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-methyl-2-butanone
- 3-Hydroxy-3-methyl-1-phenylbutan-1-one
- 3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one
Uniqueness
3-Hydroxy-3-methyl-1-(3-methylphenyl)butan-1-one is unique due to the presence of both a hydroxyl group and a methyl-substituted phenyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
920957-37-5 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-hydroxy-3-methyl-1-(3-methylphenyl)butan-1-one |
InChI |
InChI=1S/C12H16O2/c1-9-5-4-6-10(7-9)11(13)8-12(2,3)14/h4-7,14H,8H2,1-3H3 |
InChI Key |
XRUUGJQRYUNJFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


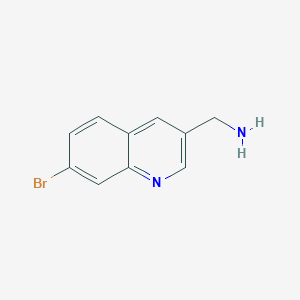
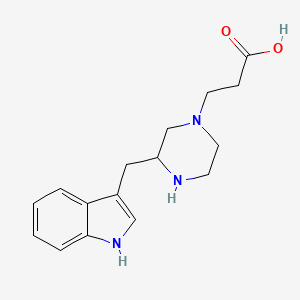
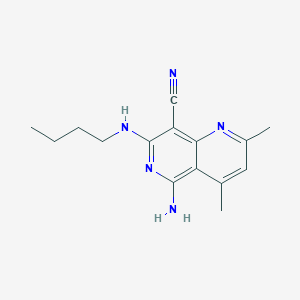
![5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175979.png)
![9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole](/img/structure/B14175982.png)
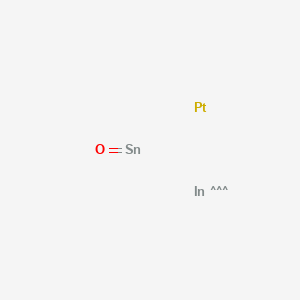
![(2S)-2-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14175994.png)

![Ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate](/img/structure/B14176011.png)

